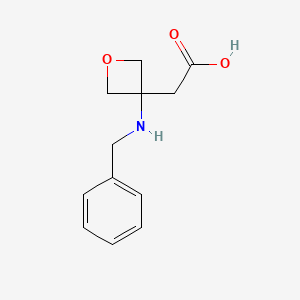

2-(3-(Benzylamino)oxetan-3-yl)acetic acid

Description

BenchChem offers high-quality 2-(3-(Benzylamino)oxetan-3-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(Benzylamino)oxetan-3-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[3-(benzylamino)oxetan-3-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c14-11(15)6-12(8-16-9-12)13-7-10-4-2-1-3-5-10/h1-5,13H,6-9H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEARFQZIRHLCMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CC(=O)O)NCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Analysis: 2-(3-(Benzylamino)oxetan-3-yl)acetic Acid

This technical guide provides a structural and physicochemical analysis of 2-(3-(Benzylamino)oxetan-3-yl)acetic acid , a constrained

Structural Dynamics, Synthesis, and Physicochemical Profiling

Executive Summary: The Scaffold at a Glance

2-(3-(Benzylamino)oxetan-3-yl)acetic acid represents a high-value pharmacophore in modern drug design, functioning as a conformationally constrained

-

Core Utility: Replacement of gem-dimethyl groups or flexible peptide linkers.

-

Key Advantage: The oxetane ring (4-membered ether) lowers lipophilicity (LogP) and modulates amine basicity (pKa) via the inductive effect of the endocyclic oxygen, enhancing metabolic stability and permeability.

Structural & Conformational Analysis

2.1. Geometry and Ring Pucker

The oxetane ring is not planar; it adopts a puckered conformation (approx.

-

Prochirality: The C3 quaternary center is achiral (possessing a plane of symmetry bisecting the C2-O-C4 angle) because the C2 and C4 methylene units are identical. However, the substituents (benzylamine vs. acetic acid) differentiate the faces of the ring.

-

NMR Consequence: The protons on the oxetane ring (C2-H and C4-H) are diastereotopic . The protons cis to the benzylamine group are chemically distinct from those trans to it. This results in a characteristic AB system (or two doublets) in the

H NMR spectrum, typically around 4.4–4.8 ppm.

2.2. Physicochemical Properties (Predicted)

| Property | Value (Approx.) | Mechanistic Insight |

| pKa (Amine) | 6.5 – 7.2 | The electron-withdrawing oxetane oxygen reduces electron density on the nitrogen, lowering pKa by ~3 units vs. acyclic amines. |

| pKa (Acid) | 3.8 – 4.2 | Standard carboxylic acid acidity, slightly enhanced by the proximal heteroatom. |

| LogD (pH 7.4) | ~0.5 – 1.2 | The polar ether oxygen reduces lipophilicity compared to a carbocyclic analog (cyclobutane), improving solubility. |

| Topological Polar Surface Area (TPSA) | ~60 Ų | Favorable for CNS penetration and oral bioavailability. |

Synthetic Pathway & Protocol

The most robust synthesis relies on the Horner-Wadsworth-Emmons (HWE) reaction followed by an aza-Michael addition . This route avoids the instability associated with direct alkylation of 3-aminooxetanes.

3.1. Reaction Workflow (Graphviz)

Figure 1: Step-wise synthetic route from oxetan-3-one to the target amino acid via aza-Michael addition.

3.2. Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-(oxetan-3-ylidene)acetate

-

Reagents: Triethyl phosphonoacetate (1.1 eq), NaH (1.2 eq), Oxetan-3-one (1.0 eq), THF (anhydrous).

-

Procedure: Suspend NaH in THF at 0°C. Dropwise add phosphonoacetate. Stir 30 min. Add oxetan-3-one.[1][2][3][4] Warm to RT and stir for 2h.

-

Checkpoint: Monitor TLC for disappearance of ketone.

-

Workup: Quench with saturated NH

Cl, extract with EtOAc.

Step 2: Aza-Michael Addition (Critical Step)

-

Reagents: Benzylamine (1.2 eq), Ethanol.

-

Procedure: Dissolve the ylidene acetate in ethanol. Add benzylamine. Heat to 50°C for 12–24h.

-

Mechanism: The amine attacks the

-carbon (the oxetane C3) of the -

Purification: Flash chromatography (Hexane/EtOAc).

Step 3: Hydrolysis

-

Reagents: LiOH (3 eq), THF/Water (3:1).

-

Procedure: Stir at RT for 4h. Acidify carefully to pH 4 with 1M HCl (Avoid strong acid/heat to prevent ring opening). Extract with DCM/iPrOH (3:1).

Spectroscopic Characterization (Self-Validation)

To validate the structure, you must confirm the integrity of the oxetane ring and the presence of the side chains.

4.1. NMR Logic (

H, 400 MHz, CDCl

)

-

Oxetane Ring Protons (4.4 – 4.9 ppm): Look for two doublets (each 2H,

Hz).-

Why? As noted, the faces are different. The protons "up" (cis to amine) and "down" (cis to acetate) resonate at different frequencies.

-

-

Benzyl Methylene (3.7 – 3.9 ppm): Singlet (2H). Confirms N-benzylation.[2][5]

-

Acetate Methylene (2.6 – 2.9 ppm): Singlet (2H). Note: If the molecule is zwitterionic in DMSO, this may shift.

-

Aromatic Region (7.2 – 7.4 ppm): Multiplet (5H).[6]

4.2. Mass Spectrometry (ESI+)

-

Parent Ion:

(Calc. for C -

Fragmentation:

-

Loss of CO

(M-44). -

Cleavage of the benzyl group (Tropylium ion, m/z 91).

-

Ring Opening: Characteristic loss of CH

O (30 Da) is observed in high-energy collisions, indicative of the oxetane ether.

-

Applications in Drug Discovery

This molecule serves as a robust building block for:

-

Peptidomimetics: Replacing the

-carbon of amino acids to restrict conformational freedom. -

Fragment-Based Drug Discovery (FBDD): The low molecular weight (221 Da) and specific vector orientation make it an ideal "growable" fragment.

-

Solubility Enhancement: Replacing a cyclohexyl or phenyl linker with this oxetane scaffold often improves aqueous solubility by >10-fold due to the reduced LogD and hydrogen bond acceptor capability of the ether oxygen.

References

-

Synthesis of Oxetane Amino Acids: Title: Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition.[2] Source: MDPI, Molecules 2023. URL:[Link][2]

-

Oxetanes as Bioisosteres: Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.[7][8][9] Source: ACS, Chemical Reviews 2016. URL:[Link]

-

Physicochemical Properties of 3,3-Disubstituted Oxetanes: Title: Evaluation of Oxetan-3-ol and Derivatives as Bioisosteres of the Carboxylic Acid Functional Group.[3][7][9] Source: NIH / ACS, J. Med. Chem. 2017. URL:[Link]

-

Reaction Mechanisms (HWE & Michael Addition): Title: Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.[7][10] Source: ChemRxiv, 2023. URL:[Link]

Sources

- 1. 3,3-Dinitratooxetane – an important leap towards energetic oxygen-rich monomers and polymers - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

Technical Monograph: 2-(3-(Benzylamino)oxetan-3-yl)acetic Acid

CAS: 1404193-72-1 Molecular Formula: C₁₂H₁₅NO₃ Molecular Weight: 221.25 g/mol

Executive Summary

This technical guide analyzes 2-(3-(Benzylamino)oxetan-3-yl)acetic acid , a specialized β-amino acid isostere utilized in Fragment-Based Drug Discovery (FBDD).[1] This molecule represents a strategic entry into "3,3-disubstituted oxetane" chemical space.[1]

In modern medicinal chemistry, this scaffold serves a dual purpose:

-

Gem-Dimethyl Bioisosterism: It mimics the steric bulk of a gem-dimethyl group while significantly lowering lipophilicity (LogP) and blocking metabolic hotspots (CYP450 oxidation).

-

Peptidomimetic Backbone: It functions as a conformationally constrained β-amino acid, capable of inducing specific secondary structures (e.g., turns/helices) in peptide therapeutics while resisting proteolytic degradation.[1]

Chemical Architecture & Properties[1][2][3]

Structural Analysis

The molecule features a strained four-membered oxetane ring substituted at the C3 position. This substitution pattern is critical for chemical stability; 3,3-disubstituted oxetanes are significantly more resistant to ring-opening under physiological conditions compared to their 2-substituted counterparts.

| Property | Value / Characteristic | Impact on Drug Design |

| Hybridization | sp³ (Puckered Ring) | Provides distinct 3D vectors unavailable in planar aromatics.[1] |

| Basicity (pKa) | Amine pKa ~ 6.5–7.5 | The oxetane oxygen is electron-withdrawing, lowering the pKa of the adjacent amine compared to a standard secondary amine (~10-11). This improves solubility at physiological pH. |

| Lipophilicity | Replacing a gem-dimethyl group with an oxetane typically lowers LogP by ~1 unit, improving metabolic stability and water solubility.[1] | |

| H-Bonding | Acceptor (Ether O) | The oxetane oxygen acts as a weak H-bond acceptor, influencing solvation and receptor binding. |

Bioisosteric Logic

The following diagram illustrates the logical transition from a metabolically labile alkyl chain to the stabilized oxetane scaffold.

Caption: Bioisosteric replacement strategy transforming a gem-dimethyl moiety into the functionalized oxetane core.

Synthetic Methodology

The synthesis of CAS 1404193-72-1 relies on the Aza-Michael Addition strategy. This route is preferred over direct nucleophilic substitution on 3-halo-oxetanes due to the low reactivity of neopentyl-like centers on the oxetane ring.

Retrosynthetic Analysis

The molecule is disconnected at the C3-Nitrogen bond and the C3-Acetate bond, tracing back to the commercially available oxetan-3-one .

Step-by-Step Protocol

Note: All reactions should be performed under an inert atmosphere (Nitrogen/Argon) unless otherwise stated.

Step 1: Horner-Wadsworth-Emmons (HWE) Olefination

Objective: Convert oxetan-3-one to methyl 2-(oxetan-3-ylidene)acetate.

-

Reagents: Methyl (dimethoxyphosphoryl)acetate (1.1 eq), LiCl (1.2 eq), DBU (1.2 eq), Oxetan-3-one (1.0 eq), Acetonitrile (MeCN).[1]

-

Procedure:

-

Dissolve LiCl in dry MeCN at room temperature.

-

Add Methyl (dimethoxyphosphoryl)acetate and DBU.[1][2] Stir for 15 minutes to generate the phosphonate anion.

-

Add Oxetan-3-one (dissolved in MeCN) dropwise.

-

Stir at room temperature for 2–4 hours. Monitor by TLC (Visualize with KMnO₄; oxetanes are not UV active unless conjugated).[1]

-

Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate (EtOAc).[1][2] Dry over Na₂SO₄ and concentrate.

-

-

Checkpoint: The product is an

-unsaturated ester.

Step 2: Aza-Michael Addition

Objective: Introduce the benzylamine group to form the quaternary center.

-

Reagents: Benzylamine (1.2 eq), Product from Step 1 (1.0 eq), Methanol (MeOH) or Ethanol (EtOH).[1]

-

Procedure:

-

Dissolve the unsaturated ester in MeOH (0.5 M concentration).

-

Add Benzylamine. No external base is usually required as the amine itself is nucleophilic enough.

-

Stir at 40°C–50°C for 12–24 hours.

-

Note: The reaction is reversible; driving it to completion may require excess amine or prolonged time.

-

-

Purification: Flash column chromatography (Hexane/EtOAc). The product is Methyl 2-(3-(benzylamino)oxetan-3-yl)acetate.

Step 3: Ester Hydrolysis

Objective: Isolate the final carboxylic acid (CAS 1404193-72-1).

-

Reagents: LiOH·H₂O (2.0 eq), THF/Water (3:1 mixture).[1]

-

Procedure:

-

Dissolve the ester in THF/Water.

-

Add LiOH. Stir at room temperature for 4–6 hours.

-

Critical Step (pH Adjustment): Carefully acidify with 1M HCl to pH ~4–5.[1] Do not use strong acid (conc.[1] HCl) or heat, as this may open the oxetane ring.[1]

-

Extract with EtOAc or n-Butanol if highly polar.

-

Lyophilize to obtain the target acid.

-

Synthesis Workflow Diagram

Caption: Synthetic pathway utilizing the reactivity of the oxetan-3-one carbonyl for sequential homologation and amination.

Handling & Stability (Self-Validating Systems)

To ensure experimental integrity, researchers must adhere to the following stability protocols:

-

Acid Sensitivity: While 3,3-disubstituted oxetanes are more stable than 2-substituted ones, they are still susceptible to acid-catalyzed ring opening (forming diols or amino-alcohols).[1]

-

Validation: When running NMR in CDCl₃, filter the solvent through basic alumina to remove traces of HCl, or use CD₃OD/DMSO-d₆.[1]

-

-

Thermal Stability: The ring strain (~26 kcal/mol) makes the molecule susceptible to thermal decomposition above 150°C.

-

Protocol: Avoid high-temperature distillation. Remove solvents via rotary evaporation at <45°C.

-

-

Storage: Store as a solid at -20°C. If in solution, avoid protic acidic media.

Applications in Drug Discovery[3][5][6][7][8][9]

Peptide Backbone Modification

This molecule acts as a

-

Proteolytic Stability: The unnatural backbone prevents recognition by standard proteases (trypsin/chymotrypsin).

-

Conformational Lock: The oxetane ring constrains the

and

Fragment-Based Drug Discovery (FBDD)

The benzyl group serves as a hydrophobic anchor, while the amino-acid/oxetane core provides a polar, rigid scaffold.[1] Researchers can:

-

Debenzylate: Use Pd/C + H₂ to remove the benzyl group, revealing the primary amine for further diversification (e.g., amide coupling, sulfonylation).[1]

-

Grow Vectors: Use the carboxylic acid to attach to other pharmacophores.

References

-

Wuitschick, P., et al. (2010).[1] Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. [1]

-

Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes. Journal of Organic Chemistry.

-

Müller, K., et al. (2009).[1] Oxetanes as Bioisosteres of Gem-Dimethyl Groups. Chemical Reviews.

-

Chalyk, B. A., et al. (2013).[1] Synthesis of New Azetidine and Oxetane Amino Acid Derivatives. MDPI Molecules.

Sources

The Oxetane Bioisostere: A Technical Guide to Physicochemical Modulation in Drug Discovery

Topic: Physicochemical properties of novel oxetane compounds Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The incorporation of 3,3-disubstituted oxetanes has emerged as a high-impact strategy in modern medicinal chemistry.[1][2][3] Historically neglected due to perceived synthetic difficulties and instability, the oxetane ring is now validated as a robust bioisostere for gem-dimethyl, carbonyl, and morpholine groups. This guide analyzes the physicochemical drivers behind oxetane integration—specifically its ability to lower lipophilicity (LogD), enhance aqueous solubility, and modulate amine basicity (pKa)—while maintaining metabolic stability.[2][4]

Structural & Electronic Fundamentals

To deploy oxetanes effectively, one must understand the electronic environment created by the four-membered ether ring.

Ring Strain and Lone Pair Exposure

The oxetane ring possesses significant ring strain (approx. 106 kJ/mol), which forces the C–O–C bond angle to compress significantly compared to unstrained ethers like tetrahydrofuran (THF).[5]

-

Geometric Consequence: The ring puckering angle is minimal (~8.7°), leading to a nearly planar structure.[5]

-

Electronic Consequence: The geometrical compression increases the

-character of the oxygen lone pairs. Unlike unstrained ethers where lone pairs are sterically shielded, oxetane lone pairs are spatially exposed. This makes the oxetane oxygen a superior hydrogen bond acceptor (HBA) compared to larger cyclic ethers.

The "Carbonyl" Analogy

The oxetane ring is often described as a "carbonyl bioisostere" without the electrophilicity.

-

Dipole Moment: Oxetane exhibits a strong dipole moment, mimicking the polarity of a ketone carbonyl but without the liability of nucleophilic attack or

-proton acidity. -

Vector Alignment: The oxygen lone pairs align similarly to a carbonyl oxygen, allowing it to maintain critical H-bond interactions in protein binding pockets (e.g., hinge regions of kinases).

Modulation of Physicochemical Properties

The strategic replacement of lipophilic moieties with oxetanes results in predictable shifts in physicochemical parameters.[6][7][8]

Lipophilicity (LogP/LogD) Reduction

Replacing a gem-dimethyl group with a 3,3-disubstituted oxetane typically lowers the LogP by 1.0 to 1.5 units .

-

Mechanism: This reduction is not merely due to the removal of lipophilic methyls but the introduction of the polar ether oxygen and its high solvation energy.

-

Impact: This shift is critical for moving compounds from "grease ball" territory into optimal drug-like space (LogP 1–3), reducing non-specific binding and improving free fraction (

).

Aqueous Solubility Enhancement

Oxetane incorporation often triggers a massive increase in thermodynamic solubility, ranging from 4-fold to >4000-fold .

-

Solvation: The exposed lone pairs allow for efficient hydrogen bonding with water molecules.

-

Lattice Energy: The compact, planar nature of the ring can disrupt efficient crystal packing compared to bulky alkyl groups, lowering the energy required to solvate the molecule.

pKa Modulation of Amines

When an oxetane is placed adjacent to a basic amine (e.g., 3-aminooxetanes), it acts as an electron-withdrawing group (EWG) via induction (

-

Effect: It typically lowers the pKa of the adjacent amine by 1–2 units .

-

Application: This is vital for reducing the basicity of highly basic centers (e.g., piperidines), which can improve membrane permeability (by increasing the neutral fraction at physiological pH) and reduce hERG channel blockage liabilities.

Visualization: The Bioisosteric Shift

The following diagram illustrates the logical flow and property shifts when transitioning from standard alkyl groups to oxetanes.

Figure 1: The Oxetane Bioisosteric Swap. Replacing gem-dimethyl groups with oxetanes drastically alters physicochemical properties while mimicking carbonyl polarity.[8]

Metabolic & Chemical Stability

Contrary to early concerns regarding the strain energy, 3,3-disubstituted oxetanes exhibit remarkable stability.[4]

Chemical Stability (Hydrolysis)

Oxetanes are kinetically stable to hydrolysis across a wide pH range (pH 1–10).

-

Steric Protection: In 3,3-disubstituted systems, the substituents sterically hinder the approach of nucleophiles (like water) to the backside of the C–O carbons, preventing ring opening.

-

Acid Sensitivity: While stable under physiological conditions, they can open under harsh acidic conditions (e.g., 1M HCl at elevated temperatures), but are generally stable in gastric fluid simulants.

Metabolic Stability (Microsomal)

Oxetanes are metabolically robust.

-

Blocking Metabolic "Soft Spots": Replacing a gem-dimethyl group (susceptible to CYP450-mediated hydroxylation) with an oxetane removes the abstractable hydrogen atoms.

-

Ring Stability: The oxetane ring itself is rarely a substrate for oxidative opening by P450s.

Experimental Protocols

Protocol A: Comparative LogD Measurement (Shake-Flask Method)

Standard HPLC methods may fail if the compound is highly polar. This protocol ensures accurate partitioning data.

-

Preparation: Prepare a 10 mM stock solution of the oxetane compound in DMSO.

-

Partitioning: In a glass vial, add 500 µL of octanol (saturated with buffer) and 500 µL of PBS (pH 7.4, saturated with octanol).

-

Spiking: Spike 10 µL of the DMSO stock into the biphasic system.

-

Equilibration: Vortex for 1 hour at 25°C. Centrifuge at 3000 rpm for 10 mins to separate phases.

-

Quantification: Carefully sample the octanol and buffer layers. Analyze via LC-MS/MS.

-

Critical Step: Ensure the LC method uses a mobile phase pH > 3 to prevent on-column degradation if the specific oxetane is acid-sensitive.

-

-

Calculation:

.

Protocol B: Hydrolytic Stability Stress Test

Validates the integrity of the ring before advancing to in vivo studies.

-

Buffer Setup: Prepare three 100 µM solutions of the compound in:

-

0.1 M HCl (pH 1)

-

PBS (pH 7.4)

-

0.1 M NaOH (pH 13)

-

-

Incubation: Incubate at 37°C in a thermomixer.

-

Sampling: Take aliquots at T=0, 1h, 4h, 24h, and 48h.

-

Analysis: Quench acidic/basic samples immediately with neutralizing buffer. Analyze via UPLC-MS.

-

Criteria: >95% parent remaining at 24h indicates sufficient stability for oral dosing.

Data Presentation: Comparative Case Studies

The following table summarizes literature data comparing oxetane analogs to their carbocyclic or gem-dimethyl counterparts.

| Property | Gem-Dimethyl Analog | Oxetane Analog | Fold Change / Delta |

| Solubility (µg/mL) | < 1.0 (Insoluble) | 850 (High) | ~850x Increase |

| Lipophilicity (LogD) | 3.8 | 2.4 | -1.4 Units |

| Metabolic Clearance ( | High (Rapid demethylation) | Low (Stable) | Significantly Improved |

| pKa (Adjacent Amine) | 9.8 | 8.2 | -1.6 Units |

Table 1: Representative data derived from matched molecular pair analyses (MMPA) in drug discovery campaigns (e.g., Roche, Pfizer).

Workflow Visualization: Stability Assessment

Figure 2: Decision tree for assessing the developmental viability of novel oxetane scaffolds.

References

-

Wuitschik, G., et al. (2010).[5][9] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.

-

Burkhard, J. A., et al. (2010).[9] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition.

-

Müller, K., et al. (2023).[4] Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.

-

Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.

-

Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews.

Sources

- 1. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 2. tandfonline.com [tandfonline.com]

- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Research Collection | ETH Library [research-collection.ethz.ch]

- 8. researchgate.net [researchgate.net]

- 9. Oxetanes as versatile elements in drug discovery and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Acetyl Pharmacophore: Engineering Bioactive Acetic Acid Derivatives for Therapeutic Intervention

Executive Summary

The acetic acid moiety (

Chemical Architecture & Pharmacophore Analysis[1]

The Carboxyl "Anchor" Mechanism

In the context of enzyme inhibition, particularly within the arachidonic acid cascade, the free carboxylic acid of acetic acid derivatives is rarely passive.

-

Ionic Bridging: In Prostaglandin G/H Synthase (COX-1/COX-2), the carboxylate anion of arylacetic acids (e.g., Diclofenac, Indomethacin) forms a critical electrostatic salt bridge with Arginine 120 (Arg120) at the entrance of the cyclooxygenase channel.

-

Causality of Binding: Mutation of Arg120 to Glutamate (Arg120Glu) abolishes the inhibitory potency of carboxylic acid-containing NSAIDs, confirming this interaction is the primary determinant of affinity.

-

Lipophilic Pocket: The

-carbon substituents (typically aromatic rings) position the molecule within the hydrophobic channel, stabilizing the complex via van der Waals interactions with Tyrosine 355 and Valine 116.

The Indole-3-Acetic Acid (IAA) Switch

While NSAIDs utilize the carboxyl group for static binding, IAA derivatives in oncology utilize it for oxidative activation .

-

Mechanism: Horseradish Peroxidase (HRP) oxidizes IAA, initiating a decarboxylation event.[1]

-

Bioactive Species: This generates an indolyl free radical, which reacts with oxygen to form a peroxyl radical, eventually yielding 3-methylene-2-oxindole . This electrophile alkylates DNA and protein thiols, inducing apoptosis.

The Arylacetic Acid Class: NSAIDs & Beyond[3][4][5]

Structural Prototypes

The arylacetic acid class is characterized by an aromatic ring directly attached to the acetyl group.

| Drug | Structure Class | Key Mechanistic Feature |

| Diclofenac | Phenylacetic acid | Restricts COX-2 flexibility; "Time-dependent" inhibition. |

| Indomethacin | Indoleacetic acid | Methyl group at C2 of indole prevents free rotation, locking active conformation. |

| Etacrynic Acid | Phenoxyacetic acid | Contains |

SAR Optimization Logic

-

Alpha-Substitution: Adding a methyl group to the

-carbon (converting acetic to propionic acid, e.g., Ibuprofen) introduces chirality. However, in arylacetic acids like Diclofenac, the lack of -

Acidity Modulation: The pKa of the acetic acid group (~4.5) ensures ionization at physiological pH (7.4), facilitating the Arg120 interaction. Esterification (prodrugs) temporarily masks this charge to reduce gastric irritation, relying on in vivo hydrolysis to restore activity.

Experimental Workflows

Protocol A: Synthesis of Bioactive Diclofenac Hydrazides

Objective: Modify the carboxylic acid to create a hydrazide scaffold for further derivatization (e.g., into oxadiazoles), a common strategy to alter pharmacokinetics while retaining the core scaffold.

Reagents: Diclofenac sodium, Methanol, Sulfuric acid (catalytic), Hydrazine hydrate (99%), Ethanol.

-

Esterification (Activation):

-

Dissolve 10 mmol Diclofenac sodium in 50 mL dry methanol.

-

Add 0.5 mL conc.

dropwise. -

Reflux at 65°C for 6 hours. Monitor via TLC (Mobile phase: Ethyl acetate/Hexane 1:1).

-

Rationale: Converts the unreactive salt to a reactive methyl ester.

-

-

Hydrazide Formation:

-

Dissolve the isolated methyl ester (from step 1) in 30 mL absolute ethanol.

-

Add Hydrazine hydrate (20 mmol, 2 equiv) dropwise.

-

Reflux at 80°C for 12–15 hours.

-

Critical Step: The excess hydrazine drives the equilibrium toward the hydrazide.

-

-

Purification:

-

Cool reaction mixture to room temperature; pour into ice-cold water.

-

Filter the precipitate and recrystallize from ethanol.

-

Validation: IR spectrum should show disappearance of ester

(~1735 cm⁻¹) and appearance of amide/hydrazide doublets (~3300 cm⁻¹).

-

Protocol B: Colorimetric COX Inhibition Assay (TMPD Method)

Objective: Quantify the potency (IC50) of synthesized derivatives against COX-1 and COX-2 enzymes. This protocol relies on the peroxidase activity of COX, which oxidizes TMPD during the reduction of PGG2 to PGH2.[2][3]

Materials:

Step-by-Step Methodology:

-

Enzyme Preparation:

-

Dilute COX enzyme (approx. 10-20 units) in Tris buffer containing 1 µM Heme.

-

Note: Heme is an essential cofactor; without it, the apo-enzyme is inactive.

-

-

Inhibitor Incubation:

-

Reaction Initiation:

-

Add 20 µL of TMPD (Colorimetric substrate).[2]

-

Quickly add 20 µL of Arachidonic Acid (100 µM final conc) to initiate.

-

-

Detection:

-

Measure absorbance at 590 nm immediately and kinetically for 5 minutes.

-

Readout: The rate of TMPD oxidation (color change to blue) is directly proportional to COX enzymatic activity.

-

-

Data Analysis:

-

Calculate % Inhibition:

. -

Fit data to a sigmoidal dose-response curve to determine IC50.[10]

-

Visualization & Data

Diagram 1: The Arachidonic Acid Cascade & Drug Targets

This diagram illustrates the metabolic pathway of Arachidonic Acid and the precise intervention points of acetic acid derivatives.

Caption: Mechanism of Action: Arylacetic acids block the conversion of AA to PGG2 by occupying the COX active site.

Diagram 2: Drug Development Workflow for Acetic Acid Derivatives

A logical flow from target identification to lead optimization using the protocols described.

Caption: Iterative workflow for optimizing acetic acid derivatives, linking synthesis to biological validation.

Comparative Data: Potency of Acetic Acid Derivatives

The following table summarizes typical IC50 values derived from the colorimetric assay described in Protocol B.

| Compound | Target | IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |

| Diclofenac | COX-2 | 0.8 - 1.5 | ~0.5 (Non-selective) |

| Indomethacin | COX-1 | 0.02 - 0.1 | >10 (COX-1 Selective) |

| Celecoxib (Control) | COX-2 | 0.04 - 0.2 | <0.01 (COX-2 Selective) |

| IAA (Prodrug) | HRP* | N/A | Activated only by Peroxidase |

*Note: IAA is not a COX inhibitor; its activity is measured by cytotoxicity (LD50) in the presence of HRP.

References

-

Structural determinants of arylacetic acid nonsteroidal anti-inflammatory drugs necessary for binding and activation of the prostaglandin D2 receptor CRTH2. Source: National Institutes of Health (PubMed) [Link]

-

Arginine 120 of prostaglandin G/H synthase-1 is required for the inhibition by nonsteroidal anti-inflammatory drugs containing a carboxylic acid moiety. Source: Journal of Biological Chemistry [Link]

-

Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Source: National Institutes of Health (PMC) [Link]

-

Oxidative activation of indole-3-acetic acids to cytotoxic species - A potential new role for plant auxins in cancer therapy. Source: ResearchGate [Link][8]

-

Synthesis and biological evaluation of diclofenac acid derivatives as potential lipoxygenase and α-glucosidase inhibitors. Source: Royal Society Open Science [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. mdpi.com [mdpi.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. korambiotech.com [korambiotech.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. interchim.fr [interchim.fr]

- 10. clyte.tech [clyte.tech]

The Benzylamine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The benzylamine moiety, a seemingly simple structural unit, has proven to be a remarkably versatile and privileged scaffold in the realm of medicinal chemistry. Its unique combination of structural rigidity, synthetic tractability, and ability to engage in crucial molecular interactions has led to its incorporation into a diverse array of therapeutic agents spanning multiple disease areas. This in-depth technical guide provides a comprehensive overview of the core principles and practical methodologies involved in the discovery and development of novel benzylamine-containing therapeutic agents. From the fundamental strategies of target identification and lead generation to the complexities of preclinical evaluation and clinical translation, this guide offers a blend of theoretical insights and field-proven experimental protocols. By delving into the causality behind experimental choices and emphasizing self-validating systems, this document aims to equip researchers, scientists, and drug development professionals with the knowledge and tools necessary to navigate the intricate landscape of benzylamine-based drug discovery. Through illustrative case studies of approved drugs, detailed experimental workflows, and a forward-looking perspective, this guide serves as an authoritative resource for harnessing the full therapeutic potential of the benzylamine scaffold.

Introduction: The Enduring Significance of the Benzylamine Core

The benzylamine scaffold, characterized by a benzyl group (a benzene ring attached to a CH2 group) linked to an amine, is a cornerstone of modern medicinal chemistry. Its prevalence in FDA-approved drugs underscores its importance as a pharmacophore.[1][2] Notable examples include Levocetirizine for allergies, the antiplatelet agent Clopidogrel, Donepezil for Alzheimer's disease, and the antidepressant Mirtazapine.[1] The success of this motif can be attributed to several key factors:

-

Structural Versatility: The benzene ring and the amine group provide multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.

-

Key Molecular Interactions: The aromatic ring can participate in π-π stacking and hydrophobic interactions, while the amine group can act as a hydrogen bond donor and acceptor, as well as a basic center for salt formation.

-

Synthetic Accessibility: A wide range of synthetic methodologies, most notably reductive amination, allows for the efficient and diverse synthesis of benzylamine derivatives.[2][3]

This guide will navigate the journey of a benzylamine-containing compound from a conceptual idea to a potential therapeutic candidate, providing both the "how" and the "why" at each critical stage.

Target Identification and Validation: Where Benzylamines Shine

The benzylamine scaffold has demonstrated remarkable promiscuity, interacting with a wide array of biological targets. Understanding these targets and their associated signaling pathways is paramount for rational drug design.

Monoamine Oxidases (MAOs): Modulating Neurotransmitter Levels

Monoamine oxidases are enzymes responsible for the degradation of key neurotransmitters like dopamine, serotonin, and norepinephrine.[4] Inhibition of MAOs increases the synaptic availability of these neurotransmitters, making them a key target for the treatment of depression and neurodegenerative disorders.[5][6]

-

Mechanism of Action: MAO inhibitors block the enzyme's active site, preventing the breakdown of monoamines. There are two main isoforms, MAO-A and MAO-B, which have different substrate specificities.[5]

dot

Caption: Mechanism of MAO Inhibition by Benzylamine Derivatives.

Receptor Tyrosine Kinases (RTKs): Halting Cancer Progression

RTKs, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), are crucial regulators of cell growth, proliferation, and angiogenesis.[7] Their dysregulation is a hallmark of many cancers, making them prime targets for anticancer therapies.[4][8]

-

Mechanism of Action: Benzylamine-based inhibitors can act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing the phosphorylation cascade that drives downstream signaling pathways like PI3K/AKT and RAS/RAF/MAPK.[9][10]

dot

Caption: Inhibition of RTK Signaling by Benzylamine Derivatives.

Sigma-1 Receptor: A Chaperone for Neurological Homeostasis

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface.[11] It plays a crucial role in modulating calcium signaling, ion channel function, and cellular stress responses, making it a target for neurodegenerative diseases, psychiatric disorders, and pain.[1][12]

Lead Discovery and Optimization: Crafting the Ideal Candidate

Once a target is validated, the next phase involves identifying and refining a benzylamine-containing molecule with the desired biological activity and drug-like properties.

Synthesis of Benzylamine Derivatives: The Power of Reductive Amination

Reductive amination is a robust and widely used method for the synthesis of benzylamines.[2][3] It involves the reaction of a benzaldehyde derivative with an amine to form an imine, which is then reduced to the corresponding amine.

Experimental Protocol: General Procedure for Reductive Amination

-

Imine Formation:

-

Dissolve the benzaldehyde derivative (1.0 eq) and the desired amine (1.0-1.2 eq) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).[13]

-

-

Reduction:

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise, maintaining the temperature below 10°C.[3][13]

-

Allow the reaction to warm to room temperature and continue stirring for an additional 2-3 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

If methanol was used as a solvent, remove it under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).[13]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired benzylamine derivative.[13]

-

dot

Caption: General Workflow for Reductive Amination.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding how chemical modifications to the benzylamine scaffold affect its biological activity. This iterative process of synthesis and testing guides the optimization of lead compounds.

| Modification Site | General Observations | Therapeutic Target Examples |

| Aromatic Ring Substituents | Electron-withdrawing or -donating groups can modulate potency and selectivity. | Antifungal, Monoamine Transporters.[4][14] |

| Amine Substituents | The nature of the N-substituent is critical for target engagement and can influence physicochemical properties. | Receptor Tyrosine Kinases, Sigma-1 Receptor. |

| Benzylic Position | Substitution at the benzylic carbon can introduce chirality and affect binding affinity. | Antimicrobial, Anticancer.[5][7] |

| Linker between Aromatic Ring and Amine | The length and flexibility of the linker can be optimized for optimal target binding. | Antifungal, 17β-HSD3 Inhibitors.[15][16] |

In Vitro Biological Evaluation: Quantifying Potency and Selectivity

A battery of in vitro assays is employed to characterize the biological activity of newly synthesized benzylamine derivatives.

Experimental Protocol: In Vitro MAO Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits.[11][17][18]

-

Reagent Preparation:

-

Prepare stock solutions of the test benzylamine compounds and control inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B) in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of the MAO-A or MAO-B enzyme, a suitable substrate (e.g., p-tyramine), and a fluorescent probe/horseradish peroxidase (HRP) mixture in assay buffer.

-

-

Assay Procedure (96-well plate format):

-

Add the test compounds at various concentrations to the wells. Include wells for a no-inhibitor control and a positive control inhibitor.

-

Add the MAO-A or MAO-B enzyme and pre-incubate for 15 minutes at 37°C to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding the MAO substrate.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.

-

Add the fluorescent probe/HRP working solution. The H₂O₂ produced by the MAO reaction will react to generate a fluorescent signal.

-

-

Data Analysis:

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound compared to the no-inhibitor control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Experimental Protocol: EGFR/VEGFR2 Kinase Inhibition Assay (Luminescent)

This protocol is based on commercially available kinase assay kits, such as ADP-Glo™.[10][19][20][21]

-

Reagent Preparation:

-

Prepare stock solutions of the test benzylamine compounds in DMSO.

-

Dilute the recombinant EGFR or VEGFR2 enzyme and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1) in kinase assay buffer.

-

-

Assay Procedure (96-well plate format):

-

Add the test compounds at various concentrations to the wells. Include "no inhibitor" (positive control) and "no enzyme" (blank) controls.

-

Prepare a master mix containing ATP and the substrate in kinase assay buffer and add it to each well.

-

Initiate the kinase reaction by adding the diluted enzyme to each well.

-

Incubate the plate for a specified time (e.g., 60 minutes) at 30°C.

-

Stop the kinase reaction and measure the amount of ADP produced using a luminescent detection reagent (e.g., ADP-Glo™ Reagent and Kinase Detection Reagent).

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition relative to the positive control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Experimental Protocol: Sigma-1 Receptor Binding Assay (Radioligand)

This protocol is a standard method for determining the binding affinity of compounds to the sigma-1 receptor.[5][6][22]

-

Membrane Preparation:

-

Prepare cell or tissue membranes expressing the sigma-1 receptor.

-

-

Binding Assay:

-

In a 96-well plate, incubate the membranes with a radiolabeled sigma-1 receptor ligand (e.g., -pentazocine) and varying concentrations of the unlabeled test benzylamine compound.

-

Incubate at room temperature for a sufficient time to reach equilibrium.

-

-

Separation and Detection:

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

-

Preclinical Development: From Bench to Potential Bedside

Promising lead compounds must undergo rigorous preclinical evaluation to assess their safety and efficacy before they can be considered for human clinical trials.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profiling

ADMET studies are essential for understanding the pharmacokinetic and toxicological properties of a drug candidate.[23]

| ADMET Parameter | In Vitro Assays | In Vivo Studies |

| Absorption | Caco-2 permeability assay, PAMPA | Oral bioavailability studies in rodents |

| Distribution | Plasma protein binding, tissue binding | Tissue distribution studies in animal models |

| Metabolism | Liver microsome stability, CYP450 inhibition | Metabolite identification in plasma and urine |

| Excretion | Biliary and renal clearance in cell-based models | Excretion balance studies |

| Toxicity | Cytotoxicity assays, hERG channel assay | Acute and chronic toxicity studies in animals |

In Vivo Efficacy Models

Animal models that mimic human diseases are used to evaluate the therapeutic efficacy of drug candidates.

-

Antifungal Models: Murine models of disseminated or cutaneous candidiasis are commonly used to assess the ability of antifungal agents to reduce fungal burden and improve survival.[22]

-

Cancer Models: Xenograft models, where human tumor cells are implanted in immunocompromised mice, are widely used to evaluate the antitumor activity of new compounds.[4][6][13][14]

-

CNS Disorder Models: A variety of rodent models are available to study the effects of drugs on conditions like depression, anxiety, and neurodegeneration, often involving behavioral tests and neurochemical analysis.[5][8][11][17][24]

Experimental Protocol: General In Vivo Efficacy Study in a Xenograft Mouse Model

-

Cell Culture and Implantation:

-

Culture the desired human cancer cell line in vitro.

-

Implant the tumor cells subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).

-

-

Tumor Growth and Treatment:

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer the benzylamine-containing drug candidate and a vehicle control via the desired route (e.g., oral, intravenous).

-

-

Monitoring and Endpoints:

-

Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

-

Monitor the body weight and overall health of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

-

-

Data Analysis:

-

Compare the tumor growth rates between the treatment and control groups to determine the efficacy of the drug candidate.

-

Case Studies: Benzylamine-Containing Drugs in the Clinic

Examining the discovery and development of approved benzylamine-containing drugs provides valuable real-world insights.

Butenafine: A Topical Antifungal Agent

-

Mechanism of Action: Butenafine is a benzylamine derivative that inhibits the enzyme squalene epoxidase, a key step in the biosynthesis of ergosterol, an essential component of fungal cell membranes.[15][25] This leads to a fungicidal effect.[25]

-

Development: The development of butenafine focused on creating a topically active agent with broad-spectrum antifungal activity. Preclinical studies demonstrated its superior efficacy against various dermatophytes.[25] Formulation development has been a key area of research to enhance skin penetration and retention, with solid lipid nanoparticles and bilosomes being explored.[26][27][28]

Cinacalcet: A Calcimimetic for Hyperparathyroidism

-

Mechanism of Action: Cinacalcet is a calcimimetic that allosterically activates the calcium-sensing receptor (CaSR) in the parathyroid gland.[7][27] This increases the receptor's sensitivity to extracellular calcium, thereby reducing the secretion of parathyroid hormone (PTH).[27]

-

Discovery and Development: The discovery of cinacalcet was a landmark in targeting G protein-coupled receptors allosterically.[27] Its development addressed the need for a treatment for secondary hyperparathyroidism in patients with chronic kidney disease that could lower PTH without causing hypercalcemia.[1][29]

Mavacamten: A First-in-Class Myosin Inhibitor for Hypertrophic Cardiomyopathy

-

Mechanism of Action: Mavacamten is a selective allosteric inhibitor of cardiac myosin ATPase.[20] It reduces the excessive contractility of the heart muscle that is characteristic of hypertrophic cardiomyopathy (HCM).[9][30]

-

Development: Preclinical studies in animal models of HCM showed that mavacamten could reduce contractility and improve cardiac compliance.[9][15] Clinical trials demonstrated its efficacy in improving symptoms and functional capacity in patients with obstructive HCM.[30][31]

Future Perspectives: The Evolving Landscape of Benzylamine Drug Discovery

The future of benzylamine-based drug discovery is bright, with several exciting avenues for exploration:

-

Novel Target Identification: High-throughput screening and chemoproteomics will continue to uncover new biological targets for the benzylamine scaffold.

-

Structure-Based Drug Design: The increasing availability of high-resolution crystal structures of drug targets will enable more rational and efficient design of potent and selective benzylamine-based inhibitors.

-

Advanced Synthetic Methodologies: The development of novel synthetic methods will allow for the creation of more complex and diverse benzylamine libraries, expanding the accessible chemical space.

-

Personalized Medicine: As our understanding of the genetic basis of disease grows, it may be possible to design benzylamine-based therapies that are tailored to an individual's genetic profile.

Conclusion

The benzylamine scaffold has firmly established itself as a privileged motif in drug discovery, with a proven track record of producing successful therapeutic agents. Its synthetic accessibility and ability to interact with a wide range of biological targets make it an attractive starting point for the development of new medicines. By combining a deep understanding of the underlying biology with cutting-edge medicinal chemistry and preclinical development strategies, the full therapeutic potential of this versatile scaffold can continue to be unlocked, leading to the discovery of novel treatments for a wide range of human diseases.

References

-

Animal models and therapeutic molecular targets of cancer: utility and limitations. (2014, October 14). Retrieved from [Link]

-

The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (2024, August 9). PMC. Retrieved from [Link]

-

Preclinical Studies with MyoKardia's Mavacamten Demonstrate Evidence of Reduced Contractility and Improved Left Ventricular Compliance. (2017, November 15). BioSpace. Retrieved from [Link]

-

A Comprehensive Review of Cinacalcet hydrochloride's R&D Innovations. (2023, September 11). Retrieved from [Link]

-

Overcoming the BBB: Humanized Mouse Models in CNS Drug Development. (2025, September 4). Retrieved from [Link]

-

Animal Testing Significantly Advances Cancer Research. (2014, May 13). Pharma Models. Retrieved from [Link]

-

CRO for Preclinical EEG in CNS Drug Discovery – Efficacy Testing. SynapCell. Retrieved from [Link]

-

The Use of Animal Models for Cancer Chemoprevention Drug Development. (2011, August 1). PMC. Retrieved from [Link]

-

CNS Pharmacology Models. Medicilon. Retrieved from [Link]

-

Cancer Models. Charles River Laboratories. Retrieved from [Link]

-

The National Institute of Mental Health Clinical Antipsychotic Trials of Intervention Effectiveness (CATIE) project: Schizophrenia trial design and protocol development. Augusta University Research Profiles. Retrieved from [Link]

-

Clinical Trials for Antipsychotic Drugs: Design Conventions, Dilemmas and Innovations. (2006, February 15). Schizophrenia Bulletin. Retrieved from [Link]

-

Mavacamten improves energy balance in a pre-clinical model of RASopathy-associated hypertrophic cardiomyopathy. (2025, February 27). bioRxiv. Retrieved from [Link]

-

CNS Disease Models For Preclinical Research Services. Pharmaron. Retrieved from [Link]

-

Pre-clinical Evaluation of Tyrosine Kinase Inhibitors for Treatment of Acute Leukemia. (2013, March 17). JoVE. Retrieved from [Link]

-

Cinacalcet hydrochloride (Amgen). (2003, June 15). Drugs in R&D. Retrieved from [Link]

-

Mavacamten for Obstructive Hypertrophic Cardiomyopathy: Targeting Sarcomeric Hypercontractility with Demonstrated Long-Term Safety and Efficacy—A Narrative Review. (2025, December 4). PMC. Retrieved from [Link]

-

Discovery of evocalcet, a next-generation calcium-sensing receptor agonist for the treatment of hyperparathyroidism. (2025, October 19). ResearchGate. Retrieved from [Link]

-

Study design and protocol development process (Chapter 1). Antipsychotic Trials in Schizophrenia. Retrieved from [Link]

-

Second-Generation Antipsychotics' Effectiveness and Tolerability: A Review of Real-World Studies in Patients with Schizophrenia and Related Disorders. PMC. Retrieved from [Link]

-

Mavacamten Is Effective in Treating Obstructive Hypertrophic Cardiomyopathy. DAIC - Diagnostic and Interventional Cardiology. Retrieved from [Link]

-

Mavacamten for Obstructive Hypertrophic Cardiomyopathy: Rationale for Clinically Guided Dose Titration to Optimize Individual Response. (2024, August 29). Journal of the American Heart Association. Retrieved from [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved from [Link]

-

(A) Selected benzyl amine-containing examples of FDAapproved... (2024, February). ResearchGate. Retrieved from [Link]

-

Pharmacokinetic and pharmacodynamic profile of donepezil HCl following single oral doses. Retrieved from [Link] Donepezil for Alzheimer's Disease: Pharmacodynamic, Pharmacokinetic, and Clinical Profiles. (2026, January). ResearchGate. Retrieved from [Link]

-

Use, Effects and Side-effects of Second-generation Antipsychotics in a Naturalistic Setting. (2010, May 25). ClinicalTrials.gov. Retrieved from [Link]

-

Donepezil for Alzheimer's Disease: Pharmacodynamic, Pharmacokinetic, and Clinical Profiles. ResearchGate. Retrieved from [Link]

-

Amgen Submitted New Drug Applicatioin for Cinacalcet HCI. (2003, September 8). Retrieved from [Link]

-

Pre-clinical pharmacokinetic-pharmacodynamic modelling and biodistribution studies of donepezil hydrochloride by a validated HPLC method. RSC Publishing. Retrieved from [Link]

-

Cinacalcet. Wikipedia. Retrieved from [Link]

-

Butenafine. Wikipedia. Retrieved from [Link]

-

Formulation and Evaluation of Topical Nano-Lipid-Based Delivery of Butenafine: In Vitro Characterization and Antifungal Activity. (2022, February 18). MDPI. Retrieved from [Link]

-

In silico Study of 1687 FDA Approved Drugs and 612 Natural Products Reveals Benzydamine's Potential as a Direct In. (2018, November 15). IRJPMS. Retrieved from [Link]

-

(PDF) The Benzydamine Experience: A Systematic Review of Benzydamine Abuse. (2025, August 7). ResearchGate. Retrieved from [Link]

-

(PDF) In-Silico Evaluation of Novel Donepezil Analogues for Alzheimer's disease: Molecular Docking and ADME Profiling for Potent Human Acetylcholinesterase (hAChE) Inhibition. (2025, October 24). ResearchGate. Retrieved from [Link]

-

Identification of Receptor Tyrosine Kinase Inhibitors Using Cell Surface Biotinylation and Affinity Isolation. (2015). Springer Protocols. Retrieved from [Link]

-

FDA approves benzgalantamine for symptomatic relief of mild-to-moderate Alzheimer's disease with reduced side effects. (2024, July 29). VJDementia. Retrieved from [Link]

-

In vivo measurements of receptor tyrosine kinase activity reveal feedback regulation of a developmental gradient. (2025, January 7). PubMed. Retrieved from [Link]

-

Benzydamine—An Affordable Over-the-Counter Drug with Psychoactive Properties—From Chemical Structure to Possible Pharmacological Properties. (2023, April 10). PMC. Retrieved from [Link]

Sources

- 1. Cinacalcet hydrochloride (Amgen) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetic and pharmacodynamic profile of donepezil HCl following single oral doses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. CRO for Preclinical EEG in CNS Drug Discovery – Efficacy Testing [synapcell.com]

- 6. criver.com [criver.com]

- 7. A Comprehensive Review of Cinacalcet hydrochloride's R&D Innovations [synapse.patsnap.com]

- 8. cyagen.com [cyagen.com]

- 9. Preclinical Studies with MyoKardia’s Mavacamten Demonstrate Evidence of Reduced Contractility and Improved Left Ventricular Compliance - BioSpace [biospace.com]

- 10. Study design and protocol development process (Chapter 1) - Antipsychotic Trials in Schizophrenia [cambridge.org]

- 11. wuxibiology.com [wuxibiology.com]

- 12. Second-Generation Antipsychotics’ Effectiveness and Tolerability: A Review of Real-World Studies in Patients with Schizophrenia and Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Animal Testing Significantly Advances Cancer Research [pharmamodels.net]

- 15. Mavacamten for Obstructive Hypertrophic Cardiomyopathy: Targeting Sarcomeric Hypercontractility with Demonstrated Long-Term Safety and Efficacy—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. medicilon.com [medicilon.com]

- 18. Video: Pre-clinical Evaluation of Tyrosine Kinase Inhibitors for Treatment of Acute Leukemia [jove.com]

- 19. Clinical trials for antipsychotic drugs: design conventions, dilemmas and innovations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Mavacamten improves energy balance in a pre-clinical model of RASopathy-associated hypertrophic cardiomyopathy | bioRxiv [biorxiv.org]

- 21. researchgate.net [researchgate.net]

- 22. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. pharmaron.com [pharmaron.com]

- 25. longdom.org [longdom.org]

- 26. Pre-clinical pharmacokinetic-pharmacodynamic modelling and biodistribution studies of donepezil hydrochloride by a validated HPLC method - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 27. Cinacalcet - Wikipedia [en.wikipedia.org]

- 28. researchgate.net [researchgate.net]

- 29. amgen.com [amgen.com]

- 30. dicardiology.com [dicardiology.com]

- 31. ahajournals.org [ahajournals.org]

Methodological & Application

Purification techniques for 2-(3-(Benzylamino)oxetan-3-yl)acetic acid

Application Note: Purification Strategies for 2-(3-(Benzylamino)oxetan-3-yl)acetic Acid

Executive Summary

The purification of 2-(3-(Benzylamino)oxetan-3-yl)acetic acid presents a distinct challenge in medicinal chemistry: the molecule is a zwitterion (containing both a basic secondary amine and an acidic carboxylate) anchored to a strain-sensitive oxetane ring .

While 3,3-disubstituted oxetanes exhibit improved stability compared to their monosubstituted counterparts, they remain susceptible to acid-catalyzed ring opening, particularly when internal nucleophiles are present.[1][2] Standard reverse-phase (RP) methods using high concentrations of Trifluoroacetic Acid (TFA) can degrade the target. Furthermore, its high polarity often leads to poor retention on C18 silica.[3]

This guide outlines three validated protocols designed to maximize recovery while preserving ring integrity:

-

Solid Phase Extraction (SCX): The primary "Catch-and-Release" method.

-

Preparative HPLC (HILIC/Modified RP): For high-purity polishing.

-

Isoelectric Precipitation: For gram-scale isolation.

Physicochemical Profile & Stability Analysis

Before selecting a technique, the operator must understand the molecule's behavior in solution.

| Property | Value (Est.) | Implication for Purification |

| Structure | 3,3-Disubstituted Oxetane | Sterically protected from external nucleophiles, but sensitive to strong aqueous acid ( |

| Acidic | 4.2 – 4.5 (Carboxylic Acid) | Ionized (COO⁻) at neutral pH. |

| Basic | 9.0 – 9.5 (Benzylamine) | Ionized (NH₂⁺) at neutral pH. |

| Net Charge | Neutral (Zwitterion) at pH ~7 | High water solubility; poor solubility in DCM/EtOAc. |

| LogD | < 0 (Hydrophilic) | Will elute in the void volume of standard C18 columns without ion-pairing or pH modification. |

Stability Warning: The Acid Trap

While 3,3-disubstituted oxetanes are generally stable, the benzylamino group can act as an intramolecular nucleophile if the ring is activated by protonation.

-

Avoid: Boiling in strong acid (HCl,

) or prolonged exposure to neat TFA. -

Preferred: Basic conditions (Ammonia,

) or mild buffered acids (Formic acid, Ammonium acetate).

Strategic Decision Matrix

The following decision tree illustrates the selection of the optimal purification route based on scale and impurity profile.

Figure 1: Decision matrix for selecting purification methodology based on scale and impurity profile.

Protocol A: Strong Cation Exchange (SCX) – "Catch and Release"

Best For: Removing non-polar impurities and unreacted starting materials. Mechanism: The basic amine binds to the sulfonic acid resin; non-basic impurities wash through. The product is released using ammonia (which is safe for the oxetane).

Materials:

-

SCX Cartridge (e.g., Isolute SCX-2 or equivalent).

-

Loading Solvent: MeOH or MeOH/DCM (1:1).

-

Wash Solvent: MeOH.

-

Elution Solvent: 2M

in MeOH.

Step-by-Step Procedure:

-

Equilibration: Pre-wet the SCX cartridge with 2 column volumes (CV) of MeOH.

-

Loading: Dissolve the crude residue in the minimum amount of MeOH/DCM. Load onto the cartridge.

-

Note: If the crude is an ester, ensure hydrolysis is complete before this step, or the ester will also bind.

-

-

Washing (The Clean-up): Flush with 3–5 CV of MeOH.

-

Result: Neutral and acidic impurities (e.g., unreacted carboxylic acids, non-basic oxetane precursors) are eluted.

-

-

Elution (The Release): Elute with 2–3 CV of 2M

in MeOH. -

Concentration: Evaporate the ammoniacal filtrate under reduced pressure at

.-

Outcome: The free zwitterion is obtained.

-

Protocol B: Preparative HPLC (Buffer Selection)

Best For: Final polishing and separation of closely eluting byproducts. Critical Factor: pH control to prevent ring opening.

Recommended Column:

-

Stationary Phase: C18 Hybrid (e.g., XBridge BEH C18) or Polar-Embedded C18 (e.g., Atlantis T3). Standard C18 may suffer from "dewetting" or poor retention.

Mobile Phase Strategy:

| Parameter | Option 1: Basic (Recommended) | Option 2: Mild Acidic |

| Buffer | 10mM Ammonium Bicarbonate | 10mM Ammonium Formate |

| pH | ~8.0 - 9.0 | ~3.8 |

| Organic Modifier | Acetonitrile | Acetonitrile |

| Why? | Oxetanes are highly stable in base. The amine is neutral/deprotonated, increasing hydrophobicity and retention on C18. | Formate is volatile and milder than TFA. Sufficient to protonate the acid (suppress ionization) without rapidly opening the ring. |

| Risk | Silica dissolution (use Hybrid columns). | Ring opening if left in solution >24h. |

Workflow:

-

Sample Prep: Dissolve sample in Water/MeCN (90:10). Filter through 0.2 µm PTFE.

-

Gradient: 0% B to 40% B over 15 minutes. (The molecule is polar; high organic is rarely needed).

-

Post-Run: Lyophilize fractions immediately. Do not leave in acidic solution overnight.

Protocol C: Isoelectric Precipitation

Best For: Large scale (>1g) where chromatography is expensive.

Concept: Zwitterions have minimum solubility at their isoelectric point (

Calculation:

Procedure:

-

Dissolve the crude material in a minimum volume of water.

-

If the material is currently a salt (e.g., HCl salt), the pH will be acidic.

-

If it is a carboxylate salt (e.g., Li+ salt), the pH will be basic.

-

-

Monitor pH with a calibrated probe.

-

Slowly adjust pH toward 6.5 – 7.0 using 1M HCl or 1M NaOH.

-

Nucleation: As the pH approaches 6.7, the solution should become cloudy.

-

Aging: Stir at

for 1 hour to maximize precipitation. -

Filtration: Filter the white solid and wash with cold water and diethyl ether (to remove non-polar organics).

Quality Control & Validation

To ensure the oxetane ring remained intact during purification, specific NMR signals must be monitored.

1H NMR Check (DMSO-d6 or

-

Ring Integrity: Look for the oxetane methylene protons. In 3,3-disubstituted systems, these typically appear as a set of doublets (AB system) between 4.2 – 4.8 ppm .

-

Ring Opening (Failure Mode): If the ring opens to a diol or amino-alcohol, these signals will shift upfield to 3.5 – 3.8 ppm and lose their characteristic roof-effect coupling.

LCMS:

-

Check for

. -

Warning: In acidic LCMS eluents, you may see a "water adduct" (

) peak. This is often an artifact of the ionization source opening the ring during analysis, not necessarily degradation in the flask. Verify with NMR.

References

-

Wuitschik, G., et al. (2010). Oxetanes as Promising Physicochemical Modifiers in Drug Discovery. Angewandte Chemie International Edition.

-

Bull, J. A., et al. (2016).[9] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.

-

Jenkins, K., et al. (2008). Structure-Activity Relationships and Stability of 3,3-Disubstituted Oxetanes. Journal of Medicinal Chemistry.

-

Sielc Technologies. Separation of Zwitterions and Amino Acids using Mixed-Mode Chromatography. Application Note.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sielc.com [sielc.com]

- 4. HPLC method dev strategies for Zwitterions - Chromatography Forum [chromforum.org]

- 5. Investigation of oxetane reactive intermediates for the synthesis of 3,3-disubstituted oxetanes [spiral.imperial.ac.uk]

- 6. d-nb.info [d-nb.info]

- 7. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 8. CN111925344A - Synthetic method of 3-oxetanone - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: In Vitro Biological Assays for Acetic Acid Derivatives

Introduction

Acetic acid derivatives represent a versatile class of compounds with significant therapeutic potential, spanning anti-inflammatory, antimicrobial, and anticancer applications.[1][2][3][4] The foundational structure, characterized by a carboxyl group attached to a methyl group, allows for diverse chemical modifications, leading to a broad spectrum of biological activities.[5][6] For researchers and drug development professionals, the initial characterization of these derivatives relies on robust and reproducible in vitro assays. These assays are the cornerstone of early-stage drug discovery, providing critical data on potency, selectivity, and mechanism of action before advancing to more complex preclinical and clinical studies.

This guide provides detailed application notes and step-by-step protocols for key in vitro biological assays to evaluate the therapeutic potential of novel acetic acid derivatives. The focus is on providing not just the methodology but also the underlying scientific principles and the rationale behind experimental choices, ensuring a comprehensive understanding for effective implementation in the laboratory.

Section 1: Anti-inflammatory Activity Assays

A prominent therapeutic application of acetic acid derivatives is in the management of inflammation. Many non-steroidal anti-inflammatory drugs (NSAIDs), such as diclofenac and ketorolac, are acetic acid derivatives that exert their effects by inhibiting cyclooxygenase (COX) enzymes.[1]

Principle: Inhibition of Cyclooxygenase (COX) Enzymes

The anti-inflammatory effects of many NSAIDs are primarily due to their inhibition of COX enzymes, which are responsible for converting arachidonic acid into prostaglandins, key mediators of inflammation, pain, and fever.[7] There are two main isoforms of COX:

-

COX-1: A constitutively expressed enzyme found in most tissues, involved in producing prostaglandins that protect the gastrointestinal tract and maintain normal platelet function.[7]

-

COX-2: An inducible enzyme, typically upregulated at sites of inflammation by inflammatory stimuli.[7]

The differential inhibition of these isoforms is a critical factor in the efficacy and side-effect profile of NSAIDs.[7][8] Assays that can determine the inhibitory potency (IC50) and selectivity for COX-1 versus COX-2 are therefore essential.

Signaling Pathway: NF-κB and COX-2 Induction

The nuclear factor NF-κB pathway is a key proinflammatory signaling pathway.[9] Activation of NF-κB by stimuli like proinflammatory cytokines (e.g., TNF-α, IL-1) leads to the transcription of genes involved in the inflammatory response, including the gene for COX-2.[10][11][12]

Caption: Workflow for the Broth Microdilution Assay. [13] Quantitative Data Summary

| MIC Range (µg/mL) | Interpretation |

| ≤ 2 | Susceptible |

| 4 - 8 | Intermediate |

| ≥ 16 | Resistant |

| Note: Interpretive criteria are specific to the drug and microorganism and are established by organizations like CLSI. |

Section 3: Anticancer Activity Assays

Several acetic acid derivatives have been investigated for their potential as anticancer agents. [2][3][14][15][16]In vitro assays are crucial for initial screening of cytotoxicity and for elucidating the mechanism of cell death, such as apoptosis.

Principle: Assessing Cell Viability and Apoptosis

-

Cell Viability (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. [17]In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. [17]The amount of formazan produced is proportional to the number of living cells. [18][19]* Apoptosis (Caspase Activation): Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs eliminate tumor cells. A hallmark of apoptosis is the activation of a family of proteases called caspases. [20][21]Effector caspases, such as caspase-3 and caspase-7, are responsible for the execution phase of apoptosis. [22][23]

Experimental Protocol 1: MTT Assay for Cell Viability

Objective: To determine the cytotoxic effect (IC50) of acetic acid derivatives on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colorectal cancer). [14]* Cell culture medium, fetal bovine serum (FBS), and antibiotics.

-

Sterile 96-well plates.

-

Test compounds and a reference anticancer drug (e.g., doxorubicin).

-

MTT solution (5 mg/mL in PBS). [19]* Solubilization solution (e.g., DMSO or acidic isopropanol). [13] Step-by-Step Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight. [19]2. Compound Treatment: a. Prepare serial dilutions of the test compounds in cell culture medium. b. Replace the old medium with medium containing the different concentrations of the compounds. Include vehicle controls. c. Incubate for a desired exposure time (e.g., 24, 48, or 72 hours). [13]3. MTT Addition and Incubation: a. After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL. [13] b. Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals. [13][18]4. Solubilization and Absorbance Measurement: a. Carefully remove the MTT-containing medium. b. Add a solubilizing agent to each well to dissolve the formazan crystals. [13] c. Measure the absorbance at a wavelength of 570 nm using a plate reader. [18]5. Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Experimental Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis

Objective: To measure the activation of caspase-3 and -7 as an indicator of apoptosis induction.

Materials:

-

Cells treated as in the MTT assay.

-

Caspase-Glo® 3/7 Assay kit (or equivalent).

-

White-walled 96-well plates suitable for luminescence measurements.

-

Luminometer.

Step-by-Step Methodology:

-

Cell Treatment: Seed and treat cells with the test compounds in a white-walled 96-well plate as described for the MTT assay.

-

Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

-

Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well.

-

Incubation: Incubate at room temperature for 1-2 hours.

-

Luminescence Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of active caspase-3/7.

Signaling Pathway: Caspase Activation Cascade

Apoptosis is executed by a cascade of caspase activation. Initiator caspases (e.g., caspase-8, caspase-9) are activated by pro-apoptotic signals and, in turn, activate effector caspases (e.g., caspase-3, caspase-7), which cleave cellular substrates, leading to cell death. [22][23]

Sources

- 1. brainkart.com [brainkart.com]

- 2. Synthesis and in vitro anticancer activity of 2,4-azolidinedione-acetic acids derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of new imidazolyl acetic acid derivatives with anti-inflammatory and analgesic activities [pubmed.ncbi.nlm.nih.gov]

- 5. explore.st-aug.edu [explore.st-aug.edu]

- 6. How Glacial Acetic Acid Affects Reaction Mechanisms in Organic Chemistry [eureka.patsnap.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. JCI - NF-κB: a key role in inflammatory diseases [jci.org]

- 11. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review [frontiersin.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 15. Anticancer activity of N-heteroaryl acetic acid salts against breast cancer; in silico and in vitro investigation - ProQuest [proquest.com]

- 16. Anticancer activity of N-heteroaryl acetic acid salts against breast cancer; in silico and in vitro investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. clyte.tech [clyte.tech]

- 20. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [promega.sg]

- 21. Apoptosis-associated caspase activation assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. bdbiosciences.com [bdbiosciences.com]